Product packaging for RNF5 inhibitor Inh-2(Cat. No.:CAS No. 324579-65-9)

RNF5 inhibitor Inh-2

Katalognummer: B610511
CAS-Nummer: 324579-65-9
Molekulargewicht: 384.5
InChI-Schlüssel: FYZFQLYZABRFAZ-KUXGFVDGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Overview of Ubiquitin-Proteasome System and E3 Ligases in Cellular Regulation

The Ubiquitin-Proteasome System (UPS) is a fundamental and highly regulated pathway in eukaryotic cells responsible for the degradation of most short-lived proteins. cellsignal.com This process is critical for maintaining cellular protein homeostasis, or proteostasis, and is involved in a myriad of cellular processes including cell cycle control, DNA damage repair, and apoptosis. assaygenie.comfrontiersin.org The UPS involves a sequential enzymatic cascade. assaygenie.com Initially, a ubiquitin-activating enzyme (E1) activates ubiquitin, a small, 76-amino acid protein, in an ATP-dependent manner. cellsignal.comassaygenie.com The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). cellsignal.comassaygenie.com Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a specific substrate protein. assaygenie.com

The specificity of the UPS is primarily determined by the large family of E3 ubiquitin ligases, with the human genome encoding over 600 distinct E3s. mdpi.com These enzymes recognize specific protein substrates, ensuring that only targeted proteins are marked for degradation by the 26S proteasome. cellsignal.commdpi.com The covalent attachment of a single ubiquitin molecule (monoubiquitination) can alter protein function or localization, while the formation of a polyubiquitin (B1169507) chain typically targets the protein for destruction by the proteasome. cellsignal.com Given their critical role in regulating the levels of key proteins, the dysregulation of E3 ligases is frequently implicated in the pathogenesis of numerous human diseases, including cancer and neurodegenerative disorders. assaygenie.commdpi.com

Significance of RNF5 (RING Finger Protein 5) in Proteostasis and Disease Pathogenesis

RING Finger Protein 5 (RNF5), also known as RMA1, is an E3 ubiquitin ligase anchored to the membrane of the endoplasmic reticulum (ER). molbiolcell.orgresearchgate.net It plays a significant role in ER-associated degradation (ERAD), a quality control pathway that identifies and eliminates misfolded or unassembled proteins from the ER. molbiolcell.orgnih.gov RNF5 is a component of the UBC6e/p97 complex, which is central to the ERAD process. nih.gov By mediating the ubiquitination of misfolded proteins, RNF5 facilitates their removal and degradation, thereby maintaining cellular proteostasis. molbiolcell.org

Beyond its role in ERAD, RNF5 has been implicated in a diverse range of cellular processes and disease states. Its involvement in cancer is complex, with studies indicating both pro- and anti-tumorigenic roles depending on the cancer type. molbiolcell.orgnih.gov For instance, increased RNF5 expression has been linked to the development and survival of acute myeloid leukemia and pancreatic cancer. molbiolcell.org In breast cancer, RNF5 has been shown to regulate the uptake of glutamine, an essential nutrient for cancer cell growth. nih.gov Conversely, in neuroblastoma and melanoma, high RNF5 expression is correlated with a better prognosis. nih.gov

RNF5 also plays a crucial role in the immune system, particularly in antiviral immunity. It has been shown to negatively regulate the STING and MAVS signaling pathways, which are essential for the production of type I interferons in response to viral infections. frontiersin.orgnih.gov Viruses, in turn, have evolved mechanisms to hijack RNF5 to evade the host's immune response. frontiersin.org Furthermore, RNF5 is involved in regulating cell motility through the ubiquitination of the focal adhesion protein paxillin (B1203293). molbiolcell.orgresearchgate.net

One of the most well-studied roles of RNF5 in disease is its involvement in cystic fibrosis (CF). RNF5 promotes the premature degradation of the most common mutant form of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, ΔF508-CFTR. molbiolcell.org This leads to a deficiency of functional CFTR at the cell surface, which is the underlying cause of CF. molbiolcell.org

Rationale for Targeting RNF5 in Therapeutic Development

The multifaceted roles of RNF5 in various diseases make it an attractive target for therapeutic intervention. The rationale for targeting RNF5 stems from its function as a key regulator of specific protein substrates whose stability is directly linked to disease pathogenesis. Inhibition of RNF5's E3 ligase activity could prevent the degradation of these target proteins, thereby restoring their function or mitigating disease progression.

In the context of cystic fibrosis, inhibiting RNF5 is a promising strategy to rescue the function of the ΔF508-CFTR mutant. By preventing its premature degradation, RNF5 inhibitors could increase the amount of functional CFTR protein at the cell surface. mdpi.comacs.org This approach has been validated by studies showing that pharmacological inhibition of RNF5 leads to a significant rescue of ΔF508-CFTR function in cells derived from CF patients. mdpi.commedchemexpress.com

The role of RNF5 in cancer also presents therapeutic opportunities, although the strategy (inhibition vs. activation) may be context-dependent. acs.org In cancers where RNF5 acts as an oncogene by promoting the degradation of tumor suppressors like PTEN, inhibition of RNF5 could be beneficial. molbiolcell.org Conversely, in neuroectodermal tumors like neuroblastoma and melanoma, where high RNF5 expression is associated with a better outcome, activation of RNF5 might be a viable therapeutic strategy. nih.govmdpi.com In fact, a pharmacological activator of RNF5, Analog-1, has been shown to reduce tumor cell proliferation and viability in these cancers. mdpi.com

Furthermore, the involvement of RNF5 in viral infections suggests that modulating its activity could be a novel antiviral strategy. frontiersin.org By inhibiting RNF5, it may be possible to enhance the host's innate immune response to viral pathogens. frontiersin.orgnih.gov

to RNF5 Inhibitor Inh-2 as a Research Tool

This compound is a small molecule that has been identified as a potent inhibitor of the E3 ubiquitin ligase RNF5. medchemexpress.comresearchgate.net It was discovered through a combination of ligand docking and virtual screening of the RING finger domain of RNF5. molbiolcell.orgacs.org Inh-2 belongs to the 1,2,4-thiadiazole (B1232254) class of compounds. acs.org

As a research tool, Inh-2 has been instrumental in elucidating the cellular functions of RNF5 and in validating it as a druggable target. molbiolcell.orgresearchgate.net Its primary and most well-documented effect is the stabilization and rescue of the ΔF508-CFTR protein. mdpi.commedchemexpress.com Studies have shown that treatment with Inh-2 leads to a significant increase in the half-life and functional activity of ΔF508-CFTR in bronchial epithelial cells from cystic fibrosis patients. medchemexpress.comglpbio.com This effect is achieved by reducing the ubiquitination of the mutant CFTR protein. acs.org While Inh-2 modulates downstream pathways of RNF5, further research is needed to definitively confirm its direct binding to RNF5. molbiolcell.orgnih.gov

The development of Inh-2 has provided a valuable chemical probe to investigate the broader roles of RNF5 in various cellular processes. Its ability to specifically inhibit RNF5 allows researchers to study the consequences of this inhibition on different substrates and pathways, contributing to a deeper understanding of RNF5 biology and its potential as a therapeutic target in various diseases. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N4S B610511 RNF5 inhibitor Inh-2 CAS No. 324579-65-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(4-benzyl-3-methyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4S/c1-18-26-28-23(27(18)17-19-11-5-2-6-12-19)25-22(20-13-7-3-8-14-20)24-21-15-9-4-10-16-21/h2-16H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZFQLYZABRFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Basis of Rnf5 E3 Ubiquitin Ligase Activity

Structural Features and Catalytic Domain of RNF5

RNF5 is a multi-pass membrane protein that is primarily localized to the endoplasmic reticulum (ER) and mitochondrial membranes. nih.govuniprot.orguniprot.org Its structure is characterized by a key functional domain: a C3HC4-type RING (Really Interesting New Gene) finger domain located in its N-terminal region. ebi.ac.ukfrontiersin.org This RING domain is essential for its E3 ligase activity, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a specific substrate protein. uniprot.orgaai.org The protein is anchored to the membrane by its C-terminal transmembrane domains. ebi.ac.ukfrontiersin.org The structural homology of the RNF5 RING domain is shared with other well-known E3 ligases like BRCA1 and Mdm2. nih.gov The ligase activity of RNF5 can be directly blocked by inhibitors, such as the 1,2,4-thiadiazolylidene scaffold-based compound 16, which binds directly to the RNF5 RING domain. frontiersin.org

Substrates of RNF5 Ubiquitination and Degradation

RNF5 targets a wide array of proteins for ubiquitination, playing a pivotal role in diverse cellular pathways. The inhibition of RNF5, for instance by compounds like RNF5 inhibitor Inh-2, can prevent the degradation of these substrates, thereby modulating their downstream signaling pathways. probechem.com

ER-Associated Degradation (ERAD) Substrates

RNF5 is a key component of the ERAD pathway, a quality control system that eliminates misfolded or unassembled proteins from the ER. nih.govresearchgate.netmdpi.com It contributes to the clearance of aberrant proteins, thereby maintaining protein homeostasis and mitigating ER stress. nih.govmdpi.com

One of the well-characterized ERAD substrates of RNF5 is the cystic fibrosis transmembrane conductance regulator (CFTR), particularly the misfolded F508del-CFTR mutant associated with cystic fibrosis. researchgate.netmdpi.com RNF5 recognizes folding defects in the nascent CFTR protein and mediates its ubiquitination and subsequent degradation by the proteasome. mdpi.com Pharmacological inhibition of RNF5 with compounds like this compound has been shown to decrease the ubiquitination of F508del-CFTR, leading to its stabilization and partial rescue of its function in bronchial epithelial cells. medchemexpress.comprobechem.comglpbio.com RNF5 also regulates the JNK-associated membrane protein (JAMP), a component that recruits proteasomes to the ER, through non-degradative ubiquitination to control its role in the ERAD process. nih.gov Additionally, RNF5 itself is subject to ubiquitin- and VCP-dependent degradation, indicating a self-regulatory mechanism. molbiolcell.org

ERAD SubstrateRNF5-Mediated OutcomeReference
F508del-CFTR Ubiquitination and proteasomal degradation researchgate.netmdpi.com
JAMP Non-degradative ubiquitination, altering its association with ERAD components nih.gov
RNF5 (autoubiquitination) Ubiquitination and proteasomal degradation molbiolcell.org

Innate Immunity Modulators (e.g., STING, MAVS, IRF3)

RNF5 is a significant negative regulator of antiviral innate immunity. nih.govnih.govresearchgate.net It achieves this by targeting key adaptor proteins in viral recognition pathways for ubiquitination and proteasomal degradation, thereby preventing an excessive inflammatory response. frontiersin.orgnih.govresearchgate.net

STING (Stimulator of Interferon Genes): RNF5 mediates the K48-linked polyubiquitination of STING at lysine (B10760008) residue 150, leading to its degradation. frontiersin.orguniprot.org This action dampens the signaling cascade that leads to the production of type I interferons in response to cytosolic DNA, a hallmark of viral infection. frontiersin.orgnih.gov This negative regulation is crucial to control the magnitude and duration of STING-dependent immune responses. frontiersin.org

MAVS (Mitochondrial Antiviral-Signaling Protein): Similar to STING, RNF5 targets MAVS for K48-linked ubiquitination and subsequent degradation. frontiersin.orgaai.org MAVS is a central adaptor for the RIG-I-like receptor (RLR) pathway, which detects viral RNA. frontiersin.org By promoting MAVS degradation, RNF5 effectively curtails the antiviral response to RNA viruses. frontiersin.orgfrontiersin.org

IRF3 (Interferon Regulatory Factor 3): RNF5 also promotes the ubiquitination and degradation of the transcription factor IRF3. nih.govmolbiolcell.org IRF3 is a critical downstream effector of both the STING and MAVS pathways, and its activation is essential for the transcription of type I interferons. nih.gov

Innate Immunity ModulatorRNF5-Mediated OutcomeReference
STING K48-linked ubiquitination and proteasomal degradation frontiersin.orguniprot.orgfrontiersin.org
MAVS K48-linked ubiquitination and proteasomal degradation frontiersin.orgfrontiersin.orgaai.org
IRF3 Ubiquitination and degradation nih.govmolbiolcell.org

Autophagy-Related Proteins (e.g., ATG4B)

RNF5 plays a role in regulating basal autophagy by controlling the stability of the cysteine protease ATG4B. nih.govnih.gov Autophagy is a cellular degradation process for recycling cytoplasmic components. nih.govnih.gov

RNF5 interacts with a membrane-associated pool of ATG4B and mediates its ubiquitination and subsequent proteasomal degradation. nih.govnih.govmdpi.com ATG4B is essential for the processing of LC3, a key step in the formation of autophagosomes. nih.govnih.gov By promoting ATG4B degradation, RNF5 limits the processing of LC3 and thus restricts basal levels of autophagy. nih.govnih.gov Inactivation of RNF5 leads to increased levels of processed LC3 and a higher number of autophagosomes. nih.govnih.gov This regulatory mechanism has been shown to influence susceptibility to bacterial infections, where enhanced autophagy can lead to more efficient bacterial clearance. nih.govnih.gov

Tumor-Associated Proteins (e.g., EphA3, EphA4, Smo, CDK1, p53)

RNF5's role in cancer is complex, with evidence suggesting both pro- and anti-tumor activities depending on the context. nih.govnih.gov Its expression is elevated in several cancers, including breast cancer, and high levels have been associated with decreased patient survival. molbiolcell.orgnih.gov The inhibition of RNF5 has been explored as a potential therapeutic strategy. plos.org

EphA3 and EphA4: In the context of Kaposi's sarcoma-associated herpesvirus (KSHV) and primary effusion lymphoma (PEL), RNF5 interacts with the receptor tyrosine kinases EphA3 and EphA4, inducing their ubiquitination and degradation. plos.org This degradation facilitates ERK and Akt signaling pathways, promoting KSHV lytic replication and PEL growth. plos.org Inhibition of RNF5 leads to increased levels of EphA3 and EphA4, which in turn suppresses these oncogenic signals. plos.org

Smo, CDK1, and p53: The inhibition of RNF5 in PEL cells, either genetically or pharmacologically with inhibitors like INH2, results in decreased expression of the Hedgehog signaling component Smoothened (Smo) and the cell cycle regulator Cyclin-dependent kinase 1 (CDK1). plos.orgresearchgate.net In some contexts, RNF5 inhibition also leads to an increase in p53 expression. researchgate.netresearchgate.net However, the direct ubiquitination of p53 by RNF5 has not been established, and p53 is regulated by numerous other E3 ligases. mdpi.com The knockdown of RNF5 in breast cancer cells has been shown to decrease cell proliferation in a p53-dependent manner. nih.gov

Tumor-Associated ProteinRNF5-Mediated OutcomeReference
EphA3 / EphA4 Ubiquitination and degradation, promoting ERK/Akt signaling plos.org
Smo RNF5 inhibition leads to decreased expression plos.orgresearchgate.net
CDK1 RNF5 inhibition leads to decreased expression plos.orgresearchgate.net
p53 RNF5 knockdown affects p53-dependent cell proliferation; RNF5 inhibition can increase p53 expression nih.govresearchgate.net

Viral Proteins (e.g., SARS-CoV-2 E, HBV Core, FMDV VP1)

RNF5 plays a complex and often contradictory role during viral infections by targeting various viral proteins for ubiquitination. Its interactions with proteins from SARS-CoV-2, Hepatitis B Virus (HBV), and Foot-and-mouth disease virus (FMDV) highlight its significance in the viral life cycle.

SARS-CoV-2 Envelope (E) protein: The role of RNF5 in SARS-CoV-2 infection is multifaceted, with studies pointing to both pro-viral and anti-viral functions. One line of research indicates that RNF5 acts as the E3 ligase for the SARS-CoV-2 Membrane (M) protein, mediating its K63-linked ubiquitination at the K15 residue. nih.govasm.org This ubiquitination enhances the interaction between the M and Envelope (E) proteins, forming a stable complex that facilitates viral assembly, budding, and subsequent release. frontiersin.orgresearchgate.netnih.gov This process is also dependent on autophagy, as the M-E complex traffics from the Golgi to autophagosomes for virion release. nih.govasm.org

Conversely, other studies have identified the SARS-CoV-2 E protein and the accessory protein ORF3a as novel substrates of RNF5. frontiersin.orgresearchgate.net In this context, RNF5-mediated ubiquitination is suggested to suppress viral replication and propagation, indicating a direct anti-viral activity within the host cell. frontiersin.orgnih.gov These conflicting findings suggest a highly complex regulatory role for RNF5 during SARS-CoV-2 infection that may be dependent on the specific cellular context or stage of infection. frontiersin.org

Hepatitis B Virus (HBV) Core protein: RNF5 has been shown to inhibit the replication of the Hepatitis B virus (HBV). frontiersin.orgnih.gov This antiviral effect is achieved by promoting the degradation of the HBV Core (HBc) protein. frontiersin.orgnih.gov Interestingly, this process is independent of RNF5's E3 ligase activity and the conventional ubiquitin-proteasome system. nih.govnih.gov Instead, RNF5 mediates HBc degradation through a Caspase-3-dependent pathway. frontiersin.orgnih.govnih.gov Studies have shown that RNF5 expression is upregulated in HBV-infected cells and patient samples, suggesting it is part of the host's natural antiviral response. frontiersin.orgnih.gov The degradation of the Core protein is inhibited by the pan-caspase inhibitor Z-VAD but not by the proteasome inhibitor MG132 or the autophagy inhibitor Bafilomycin A1, confirming the involvement of caspases rather than the proteasome or autophagy. frontiersin.orgnih.govresearchgate.net This unique mechanism highlights the multifunctional nature of RNF5 beyond its canonical role as an E3 ubiquitin ligase. nih.govnih.gov

Foot-and-mouth disease virus (FMDV) VP1 protein: In the case of Foot-and-mouth disease virus (FMDV), RNF5 functions as a key host restriction factor. nih.govdoaj.org It directly interacts with the viral structural protein VP1, a critical component for virus entry, and targets it for proteasome-dependent degradation. doaj.orgplos.org This is achieved through the ubiquitination of VP1 at the lysine 200 residue. nih.govdoaj.org Overexpression of RNF5 leads to a dose-dependent reduction of VP1, while knocking out RNF5 results in increased VP1 levels and enhanced FMDV replication. plos.org The antiviral activity is dependent on the enzymatic function of RNF5's RING domain. plos.org Beyond VP1, RNF5 has also been found to mediate the degradation of other FMDV structural proteins, VP2 and VP3, thereby inhibiting the assembly of new virions. plos.orgresearchgate.net This suggests that RNF5 may represent a broad-spectrum antiviral factor against FMDV and other picornaviruses. doaj.orgplos.org

Table 1: Interaction of RNF5 with Viral Proteins

Virus Viral Protein Target RNF5-mediated Action Consequence for Virus Ubiquitination Type / Pathway
SARS-CoV-2 Membrane (M) protein Ubiquitination of M enhances its interaction with the Envelope (E) protein. frontiersin.orgnih.gov Promotes viral assembly and release. researchgate.netnih.gov K63-linked ubiquitination. frontiersin.org
SARS-CoV-2 Envelope (E) & ORF3a proteins Ubiquitination and degradation. frontiersin.orgresearchgate.net Suppresses viral replication and propagation. frontiersin.orgnih.gov Not specified.
Hepatitis B Virus (HBV) Core (HBc) protein Promotes degradation. frontiersin.orgnih.gov Inhibits HBV replication. frontiersin.orgnih.gov Caspase-3-dependent pathway (ubiquitination-independent). nih.govnih.gov
Foot-and-mouth disease virus (FMDV) VP1, VP2, VP3 proteins Ubiquitination and degradation. doaj.orgplos.org Inhibits virion assembly and replication. nih.govplos.org Proteasome-dependent ubiquitination. plos.org

Regulation of RNF5 Activity and Expression

The activity and expression of RNF5 are tightly controlled by both host and viral factors, positioning it as a critical node in cellular signaling, particularly in innate immunity. RNF5 is widely recognized as a negative regulator of antiviral pathways. frontiersin.orgnih.gov It targets essential adaptor proteins like STING (stimulator of interferon genes) and MAVS (mitochondrial antiviral-signaling protein) for K48-linked ubiquitination and subsequent proteasomal degradation. frontiersin.orgnih.govfrontiersin.org By degrading STING and MAVS, RNF5 dampens the production of type I interferons, the host's primary defense against viral infections. frontiersin.orgfrontiersin.org Similarly, RNF5 can target IRF3, a key transcription factor downstream of STING and MAVS, for degradation. frontiersin.orgmolbiolcell.orgasm.org

Host factors can modulate RNF5's function. For example, the protein JMJD6 can recruit RNF5 to IRF3, promoting its degradation and thus weakening the type I interferon response during RNA virus infection. molbiolcell.org Conversely, viruses have evolved mechanisms to manipulate RNF5 to their advantage. The V protein of the Newcastle disease virus, for instance, hijacks RNF5 to polyubiquitinate and degrade MAVS, thereby evading the host's immune response. biorxiv.orgfrontiersin.org

RNF5 expression itself can be altered during pathological conditions. It is upregulated in certain cancers, such as breast cancer and melanoma, where its role can be either pro- or anti-tumorigenic depending on the context. nih.govnih.govmdpi.com In response to ER stress, a condition often induced by chemotherapy, RNF5 can promote the degradation of aberrantly folded glutamine transporters, leading to reduced cancer cell proliferation and increased cell death. nih.govmdpi.com The expression of RNF5 can also be influenced by small molecules. For instance, the compound FX12 was found to induce a dose-dependent downregulation of the RNF5 protein, not by affecting its gene transcription, but likely by promoting its degradation. molbiolcell.org This complex regulation underscores the delicate balance RNF5 maintains in cellular homeostasis and disease.

Table 2: Mentioned Compounds

Compound Name Chemical Name / Description
This compound (E)-N-((Z)-4-benzyl-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene)-N'-phenylbenzimidamide. A modulator of RNF5 downstream pathways. medkoo.comxcessbio.com
MG132 A potent, cell-permeable proteasome inhibitor. frontiersin.orgresearchgate.net
Z-VAD-FMK (Z-VAD) A cell-permeable, irreversible pan-caspase inhibitor. frontiersin.orgresearchgate.net
Bafilomycin A1 (BafA1) A specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), which blocks autophagy. frontiersin.orgresearchgate.net
Analog-1 A pharmacological activator of RNF5. nih.govdoaj.org

| FX12 | A small-molecule that induces the degradation of the RNF5 protein. molbiolcell.org |

Discovery and Initial Characterization of Rnf5 Inhibitor Inh 2

Computational Approaches in Inh-2 Identification (Ligand Docking, Virtual Screening)

The identification of RNF5 inhibitor Inh-2 was a significant achievement, accomplished through a sophisticated computational strategy. nih.gov This approach was essential due to the inherent challenges presented by the RNF5 protein; specifically, the lack of an experimentally determined three-dimensional structure in the Protein Data Bank (PDB) and its low sequence similarity to other proteins, which precluded reliable homology modeling. acs.org

To overcome this, researchers generated a homology model of the RNF5 RING domain, the functional domain responsible for its E3 ligase activity. acs.orgmolbiolcell.orgnih.gov This model served as the foundation for a virtual screening (VS) campaign based on ligand docking. acs.orgnih.gov In this process, large libraries of chemical compounds were computationally "docked" into the predicted binding pocket of the RNF5 RING domain to identify molecules with a high likelihood of binding. Concurrently, a complementary method involving molecular fingerprinting was employed to select a diverse set of compounds for screening. acs.orgunibo.it

This dual computational approach successfully identified a promising candidate: a 1,2,4-thiadiazole (B1232254) derivative designated as Inh-2. acs.orgunibo.it Subsequent docking simulations proposed a binding mode where Inh-2 fits into the RNF5 pocket, stabilized by specific molecular interactions. These interactions include π-π stacking between the thiadiazolidine and phenyl rings of Inh-2 and the RNF5 residues TRP48 and HIS52, as well as a hydrogen bond between the amidine part of Inh-2 and the RNF5 residue ARG73. acs.orgnih.gov

Table 1: Key Computational Findings for Inh-2 Identification

Computational Method Purpose Key Outcome Citations
Homology Modeling Generate a 3D structure of the RNF5 RING domain. Enabled structure-based virtual screening. acs.orgmolbiolcell.orgnih.gov
Ligand Docking & Virtual Screening Identify potential RNF5 binders from chemical libraries. Identification of the 1,2,4-thiadiazole scaffold. acs.orgnih.gov
Molecular Fingerprinting Select a structurally diverse set of compounds for screening. Discovery of the specific inhibitor, Inh-2. acs.orgunibo.it

Early In Vitro Validation of RNF5 Inhibition

Following its computational identification, Inh-2 underwent rigorous experimental validation to confirm its activity as an RNF5 inhibitor. vulcanchem.com Initial in vitro experiments demonstrated that treatment with Inh-2 successfully modulated known downstream targets of RNF5, such as ATG4B and the focal adhesion protein paxillin (B1203293). nih.gov

The primary focus of early validation was its effect on the F508del-CFTR protein, the most common mutation causing cystic fibrosis. nih.gov RNF5 is known to promote the degradation of this misfolded protein. acs.org In cellular models of CF, including immortalized CFBE41o- cells and primary bronchial epithelial cells from patients, long-term incubation with Inh-2 resulted in a significant rescue of F508del-CFTR activity. acs.orgnih.govnih.gov A halide-sensitive yellow fluorescent protein (HS-YFP) assay determined the half-maximal effective concentration (EC₅₀) of Inh-2 to be 2.6 μM in CFBE41o- cells. acs.orgunibo.it

Analysis of its mechanism of action confirmed that Inh-2 decreases the ubiquitination and increases the half-life of the F508del-CFTR protein, consistent with the inhibition of RNF5's E3 ligase function. acs.orgnih.gov While initial reports questioned whether Inh-2 binds directly to RNF5, subsequent studies have provided evidence supporting a direct interaction. molbiolcell.orgnih.govresearchgate.net Furthermore, the biological effects of Inh-2, such as the induction of autophagy, mirror those observed with the genetic silencing of RNF5. nih.gov

Table 2: In Vitro Validation of Inh-2 Activity

Assay / Model Finding Significance Citations
Modulation of RNF5 Targets Inh-2 treatment modulated known RNF5 targets ATG4B and paxillin. Confirmed that Inh-2 affects RNF5-mediated pathways. nih.gov
F508del-CFTR Rescue Rescued mutant CFTR activity in CF patient-derived cells. Validated RNF5 as a drug target for cystic fibrosis. acs.orgnih.govnih.gov
HS-YFP Assay EC₅₀ of 2.6 μM in CFBE41o- cells. Quantified the potency of Inh-2 in a key cellular model. acs.orgunibo.it

Structural Analogs and Structure-Activity Relationship (SAR) Studies of Inh-2 Derivatives

The discovery of Inh-2 prompted further research to explore its chemical scaffold and optimize its inhibitory activity. acs.org Scientists designed and synthesized a series of new analogues based on the 1,2,4-thiadiazol-5-ylidene core of Inh-2 to investigate the structure-activity relationships (SAR) of this class of compounds. acs.orgacs.org

The primary goal of these SAR studies was to identify derivatives with improved efficacy and to better understand the chemical features essential for RNF5 inhibition. acs.org These efforts were successful, leading to the identification of several promising derivatives. acs.org Notably, a derivative known as compound 16 emerged from these studies, demonstrating a greater F508del-CFTR corrector activity than the parent compound, Inh-2. acs.orgacs.orgfrontiersin.org

Like Inh-2, analogue 16 was also found to increase the basal level of autophagy, an effect consistent with RNF5 silencing. acs.orgnih.gov The success of these SAR studies validated the 1,2,4-thiadiazolylidene scaffold as a viable starting point for the development of novel and more potent RNF5 inhibitors. acs.orgfrontiersin.org These findings provide a strong foundation for pursuing this strategy for therapeutic development. acs.org

Comparison with RNF5 Activators (e.g., Analog-1)

The SAR studies of Inh-2 yielded a particularly insightful discovery: a close structural analog, named Analog-1 , exhibited the opposite biological activity. acs.orgunibo.it While Inh-2 inhibits RNF5, Analog-1 functions as an RNF5 activator. acs.orgresearchgate.netmdpi.com This finding underscores that minor modifications to the chemical structure can dramatically shift the compound's effect from inhibition to activation, highlighting the specificity of the molecular interactions involved. acs.orgunibo.it

The contrasting activities of Inh-2 and Analog-1 are evident in different disease models. For instance, in neuroblastoma and melanoma cell lines, treatment with Inh-2 did not affect cell viability. mdpi.com In stark contrast, the RNF5 activator Analog-1 significantly reduced the viability of these cancer cells. mdpi.com

This divergence is also seen in the context of viral infections. The this compound has been shown to suppress the lytic replication of Kaposi's sarcoma-associated herpesvirus (KSHV). frontiersin.orgfrontiersin.orgnih.gov Conversely, the RNF5 activator Analog-1 has demonstrated the ability to inhibit the replication of other viruses, such as SARS-CoV-2 and foot-and-mouth disease virus (FMDV), and to alleviate disease in animal models. frontiersin.orgplos.orgresearchgate.net This dichotomy illustrates the complex role of RNF5 in different cellular contexts and the potential for both its inhibition and activation to be therapeutically relevant for distinct conditions.

Table 3: Comparison of RNF5 Modulators

Compound Class Effect on F508del-CFTR Effect in Cancer Models Effect on Viruses Citations
Inh-2 Inhibitor Rescues activity No effect on neuroblastoma/melanoma cell viability Suppresses KSHV replication acs.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.gov

| Analog-1 | Activator | No corrector activity | Reduces neuroblastoma/melanoma cell viability | Inhibits SARS-CoV-2 and FMDV replication | acs.orgunibo.itmdpi.comfrontiersin.orgplos.orgresearchgate.net |

Mechanisms of Action of Rnf5 Inhibitor Inh 2

Modulation of RNF5 E3 Ligase Activity

RNF5 inhibitor Inh-2 functions by directly interfering with the E3 ubiquitin ligase activity of RING finger protein 5 (RNF5). vulcanchem.com RNF5 is an enzyme that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of misfolded or unnecessary proteins. nih.gov Inh-2 is thought to bind to the RING domain of RNF5, a critical component for its ligase function, thereby inhibiting its ability to transfer ubiquitin molecules to its target substrates. vulcanchem.comacs.org By disrupting this process, Inh-2 prevents the subsequent recognition and degradation of these substrate proteins by the proteasome. vulcanchem.com While the biological outcomes of Inh-2 are consistent with RNF5 inhibition, the precise, direct binding mechanism is still under investigation. acs.orgresearchgate.net

Impact on Substrate Ubiquitination and Stability

The inhibition of RNF5 by Inh-2 leads to the stabilization of several key proteins that are normally targeted for degradation by this E3 ligase.

F508del-CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) Stabilization

One of the most well-documented effects of this compound is the rescue of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). researchgate.netnih.govnih.gov The F508del mutation results in a misfolded CFTR protein that is recognized by the cell's quality control machinery and targeted for degradation by the endoplasmic reticulum-associated degradation (ERAD) pathway, with RNF5 being a key E3 ligase in this process. nih.govresearchgate.netnih.gov

Treatment with Inh-2 has been shown to cause a significant rescue of F508del-CFTR in both immortalized and primary bronchial epithelial cells from CF patients. researchgate.netnih.govmdpi.com By inhibiting RNF5, Inh-2 decreases the ubiquitination of F508del-CFTR, leading to an increased half-life and allowing more of the mutant protein to escape degradation and traffic to the cell surface where it can function as a chloride channel. vulcanchem.comfrontiersin.org Research has shown that Inh-2 can modestly increase the half-life of mature ΔF508-CFTR, and this stabilizing effect is enhanced when used in combination with other CFTR correctors like VX-809. frontiersin.org

Cellular Model Effect of Inh-2 Reference
Immortalized and primary bronchial epithelial cells from CF patientsSignificant rescue of F508del-CFTR researchgate.netnih.govmdpi.com
F508del-CFTR CFBE41o- cellsSignificant rescue of F508del-CFTR nih.gov
Primary bronchial epithelial (HBE) cells from CF patientsSignificant rescue of F508del-CFTR nih.gov

Modulation of Innate Immune Proteins (e.g., STING, MAVS)

RNF5 is a known negative regulator of the innate immune response. nih.govresearchgate.netnih.gov It targets key adaptor proteins like STING (stimulator of interferon genes) and MAVS (mitochondrial antiviral-signaling protein) for ubiquitination and subsequent degradation, thereby dampening antiviral signaling. nih.govresearchgate.netfrontiersin.org Viruses can exploit this mechanism to evade the host's immune system. nih.govnih.gov

By inhibiting RNF5, Inh-2 can theoretically lead to the stabilization of STING and MAVS, thereby enhancing the innate immune response. nih.govresearchgate.net This suggests a potential therapeutic application for RNF5 inhibitors in the context of viral infections. frontiersin.org RNF5 mediates the K48-linked polyubiquitination of STING, targeting it for proteasomal degradation. frontiersin.org

Regulation of Cell Signaling Proteins (e.g., Paxillin (B1203293), ATG4B, EphA3, EphA4)

This compound has been shown to modulate the levels of several other important cellular proteins.

Paxillin : RNF5 is known to ubiquitinate paxillin, a focal adhesion protein involved in cell motility. researchgate.netsemanticscholar.org In vitro experiments have demonstrated that treatment with Inh-2 modulates paxillin levels. researchgate.netnih.gov

ATG4B : RNF5 regulates the stability of ATG4B, a cysteine protease essential for autophagy. semanticscholar.orgmolbiolcell.org Treatment with Inh-2 has also been shown to affect ATG4B. researchgate.netnih.gov

EphA3 and EphA4 : In the context of Kaposi's sarcoma-associated herpesvirus (KSHV) infection, RNF5 promotes the ubiquitination and degradation of the Ephrin receptors EphA3 and EphA4. nih.govfrontiersin.org The use of Inh-2 leads to increased levels of EphA3 and EphA4, which in turn suppresses KSHV lytic replication and the activation of downstream signaling pathways like ERK and Akt. nih.govfrontiersin.org Similarly, RNF5 inhibition by INH2 has been shown to increase the levels of EphA2 in breast cancer cells. researchgate.net

Protein Target Effect of RNF5 Effect of Inh-2 Reference
PaxillinPromotes ubiquitinationModulates levels researchgate.netnih.govresearchgate.net
ATG4BRegulates stabilityModulates levels researchgate.netnih.govmolbiolcell.org
EphA3Promotes ubiquitination and degradationIncreases levels nih.govfrontiersin.org
EphA4Promotes ubiquitination and degradationIncreases levels nih.govfrontiersin.org
EphA2Promotes ubiquitination and degradationIncreases levels researchgate.net

Downstream Cellular Pathway Modulation

The stabilization of its various substrates by this compound results in the modulation of broader cellular pathways.

Endoplasmic Reticulum-Associated Degradation (ERAD) Pathways

RNF5 is a key component of the ERAD pathway, a quality control system that removes misfolded proteins from the endoplasmic reticulum. nih.govresearchgate.netnih.gov By inhibiting RNF5, Inh-2 directly interferes with this pathway. researchgate.netnih.gov This is the primary mechanism by which it rescues F508del-CFTR from premature degradation. researchgate.netnih.gov The degradation of F508del-CFTR is a robust process, and while RNF5 is a major E3 ligase involved, other redundant ligases like RNF185 can also participate. molbiolcell.org This highlights the complexity of the ERAD system and suggests that inhibiting a single component like RNF5 may have varying degrees of effectiveness depending on the cellular context. nih.govmolbiolcell.org

Ubiquitin-Proteasome System Dynamics (e.g., K48-linked polyubiquitination)

This compound directly interferes with the ubiquitin-proteasome system by inhibiting the E3 ligase activity of RNF5. vulcanchem.com RNF5 is known to mediate the ubiquitination of various target proteins, marking them for degradation by the proteasome. nih.govfrontiersin.org A primary example of this is the K48-linked polyubiquitination, a process that typically signals for proteasomal degradation. nih.gov

RNF5 also targets other proteins for K48-linked polyubiquitination and subsequent proteasomal degradation, such as the stimulator of interferon genes (STING) and mitochondrial antiviral-signaling protein (MAVS), which are crucial in antiviral immune responses. nih.govresearchgate.netfrontiersin.org Inhibition of RNF5 by Inh-2 is therefore expected to reverse this degradation, impacting immune signaling. nih.gov For instance, RNF5-mediated K48-linked ubiquitination of STING at lysine (B10760008) 150 leads to its degradation, a process that can be reversed by a proteasome inhibitor. nih.gov

In the context of Kaposi's sarcoma-associated herpesvirus (KSHV), RNF5 promotes the ubiquitination and degradation of Ephrin receptors A3 and A4, which in turn activates downstream signaling pathways. nih.govfrontiersin.org The specific RNF5 inhibitor, Inh-2, has been shown to suppress KSHV lytic replication by increasing the levels of EphA3 and EphA4, demonstrating its ability to counteract RNF5's ubiquitin ligase activity. nih.govfrontiersin.org

Target ProteinEffect of RNF5Effect of this compoundUbiquitination LinkageReference
F508del-CFTR Promotes degradationIncreases half-life and rescues functionNot specified acs.orgvulcanchem.com
STING Promotes K48-linked polyubiquitination and degradationStabilizes STINGK48-linked nih.gov
MAVS Promotes ubiquitination and degradationStabilizes MAVSNot specified nih.govresearchgate.net
EphA3/EphA4 Promotes ubiquitination and degradationIncreases protein levelsNot specified nih.govfrontiersin.org

Autophagic Flux Regulation

The inhibition of RNF5 by Inh-2 also has a notable impact on autophagy, the cellular process for degrading and recycling cellular components. vulcanchem.com RNF5 is recognized as a negative regulator of autophagy. frontiersin.orgfrontiersin.org It achieves this by targeting ATG4B, a cysteine protease essential for the processing of LC3 and the formation of autophagosomes, for ubiquitination and subsequent degradation. molbiolcell.orgresearchgate.net

By inhibiting RNF5, Inh-2 is suggested to increase the basal levels of autophagy. vulcanchem.com This effect is consistent with observations made with RNF5 silencing. vulcanchem.com The modulation of autophagy by Inh-2 was observed in F508del-CFTR-expressing cells through the monitoring of autolysosome marker monodansylcadaverine (MDC), which accumulates in autophagosomes. acs.org This suggests that the therapeutic effects of Inh-2 may extend beyond simply stabilizing its direct targets, influencing broader cellular quality control mechanisms. vulcanchem.com In the context of viral infections, ubiquitinated viral proteins can utilize autophagosomes for their release, indicating a complex interplay between the ubiquitin-proteasome system, autophagy, and viral life cycles that can be influenced by RNF5 inhibition. researchgate.netasm.org

MAPK/ERK and PI3K/Akt Signaling Pathways

This compound has been shown to significantly influence the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and viral replication. nih.govfrontiersin.org In primary effusion lymphoma (PEL) cells infected with KSHV, these pathways are constitutively active and essential for viral replication. nih.gov RNF5 contributes to this activation by promoting the degradation of EphA3 and EphA4 receptors. nih.govfrontiersin.org

The introduction of Inh-2 suppresses the activation of both the ERK and Akt pathways. nih.govfrontiersin.orgresearchgate.net This occurs because the inhibition of RNF5 leads to an increase in the levels of EphA3 and EphA4. nih.govfrontiersin.org The elevated levels of these receptors likely lead to their dimerization and oligomerization, which in turn downregulates the downstream ERK and Akt signaling cascades. plos.org This suppression of ERK and Akt activation is a key mechanism by which Inh-2 inhibits KSHV lytic replication and the growth of PEL cells. nih.govplos.org Furthermore, in HER2-negative breast cancer cells, RNF5 inhibition by Inh-2 increases the levels of the EphA2 receptor, leading to decreased ERK and AKT phosphorylation. mdpi.com

Cell TypeEffect of this compoundUpstream ModulatorDownstream EffectReference
PEL cells (KSHV-infected) Suppresses ERK and Akt activationIncreased EphA3 and EphA4Inhibition of KSHV lytic replication and PEL growth nih.govfrontiersin.orgplos.org
HER2-negative breast cancer cells Decreases ERK and Akt phosphorylationIncreased EphA2Potential tumor-suppressor function mdpi.com

Cell Cycle and Apoptosis Pathways

The influence of this compound extends to the fundamental processes of cell cycle regulation and apoptosis (programmed cell death). researchgate.net In PEL cells, treatment with Inh-2 has been shown to affect the expression of key proteins involved in these pathways. researchgate.netplos.org Specifically, western blot analysis has revealed that Inh-2 treatment leads to a decrease in the expression of CDK1, a crucial regulator of the cell cycle, and an increase in the expression of the tumor suppressor p53. researchgate.netplos.org

The upregulation of p53 and downregulation of CDK1 by Inh-2 suggests a mechanism that would favor cell cycle arrest and the induction of apoptosis, thereby inhibiting the proliferation of cancer cells. researchgate.net Indeed, studies have shown that RNF5 knockdown can increase apoptosis in certain contexts, such as in acute myeloid leukemia (AML) cells treated with proteasome inhibitors. researchgate.netresearchgate.net While direct studies on Inh-2's effect on apoptosis in all cell types are ongoing, its ability to modulate key regulators like p53 and CDK1 points towards a significant role in controlling cell fate. researchgate.net In neuroblastoma and melanoma cell lines, however, treatment with Inh-2 at a concentration that inhibits RNF5 did not affect cell viability, suggesting that its effects on apoptosis may be context-dependent. mdpi.com

Biological Impact of Rnf5 Inhibition by Inh 2 in Preclinical Models

Applications in Cystic Fibrosis Models

In cystic fibrosis (CF), the most common mutation, F508del-CFTR, results in a misfolded protein that is prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway, where RNF5 is a key E3 ligase. nih.govnih.gov By inhibiting RNF5, Inh-2 aims to prevent this degradation, allowing the mutant CFTR protein to traffic to the cell surface and function as a chloride channel.

F508del-CFTR Rescue in Airway Epithelial Cells (in vitro)

Research has consistently demonstrated that Inh-2 can rescue the F508del-CFTR protein in laboratory models using human airway epithelial cells. Long-term incubation with Inh-2 leads to a significant rescue of the F508del-CFTR protein in both immortalized and primary bronchial epithelial cells derived from CF patients homozygous for the F508del mutation. researchgate.netnih.gov This rescue is characterized by an increase in the mature, complex-glycosylated form (Band C) of the CFTR protein, indicating that it has successfully trafficked through the Golgi apparatus. nih.gov Inh-2 achieves this by stabilizing the F508del-CFTR protein, decreasing its ubiquitination, and modestly increasing its half-life. frontiersin.orgacs.org Studies using bronchial epithelial cells homozygous for the F508del mutation showed that Inh-2 has an EC₅₀ of 2.2 µM for F508del-CFTR rescue. medchemexpress.com The effect of Inh-2 has been observed to be additive with corrector molecules like VX-809 in immortalized CFBE41o- cells, further enhancing the rescue of the mutant protein. nih.govfrontiersin.org

Table 1: Effect of Inh-2 on F508del-CFTR in Airway Epithelial Cells (in vitro)

Cell ModelTreatmentObserved EffectReference
Immortalized CF Bronchial Epithelial Cells (CFBE41o-)Inh-2Significant rescue of F508del-CFTR; increased mature (Band C) CFTR. nih.govresearchgate.net
Primary Human Bronchial Epithelial Cells (from F508del homozygous patients)Inh-2Significant rescue of F508del-CFTR. researchgate.netnih.gov researchgate.netnih.gov
CFBE41o- CellsInh-2 + VX-809 (corrector)Additive effect, further improving F508del-CFTR rescue compared to either compound alone. nih.govfrontiersin.org

Functional Correction of CFTR Activity (in vitro)

Beyond protein rescue, Inh-2 has been shown to restore the function of the F508del-CFTR chloride channel. researchgate.netmdpi.com Functional correction is often assessed using a halide-sensitive yellow fluorescent protein (HS-YFP) microfluorimetric assay, which measures ion movement across the cell membrane. researchgate.net In both immortalized and primary bronchial epithelial cells from CF patients, treatment with Inh-2 improves ΔF508-CFTR activity. researchgate.netresearchgate.net This functional improvement is a direct consequence of the increased quantity of stabilized F508del-CFTR protein at the cell surface. frontiersin.org Studies have shown that silencing RNF5 can elicit a 70-80% increase in F508del-CFTR function. researchgate.net The functional rescue by Inh-2 further validates RNF5 as a druggable target to restore CFTR channel activity. nih.gov

Table 2: Functional Correction of CFTR by RNF5 Inhibition (in vitro)

Assay MethodCell ModelTreatmentOutcomeReference
Iodide Efflux AssayPrimary Airway Epithelial CellsInh-2Improved ΔF508-CFTR function. mdpi.com
HS-YFP Microfluorimetric AssayCFBE41o- cells expressing F508del-CFTRRNF5 silencing70-80% increase in F508del-CFTR function. researchgate.net
Electrophysiological AssaysImmortalized and Primary Bronchial Epithelial CellsInh-2Restoration of CFTR channel activity. researchgate.net

Genetic RNF5 Suppression Phenotypes in CF Mouse Models (Context for Inh-2 Efficacy)

The therapeutic potential of inhibiting RNF5, the target of Inh-2, is strongly supported by studies on CF mouse models with genetic suppression of RNF5. nih.gov In transgenic mice expressing F508del-CFTR, the genetic knockout of RNF5 (RNF5KO/CFTRΔF508) leads to a significant improvement in CF-related intestinal pathology. researchgate.netresearchgate.netresearchgate.net These mice exhibit ameliorated intestinal malabsorption and an increase in CFTR activity in their intestinal epithelial cells. researchgate.netresearchgate.net Specifically, RNF5 knockout mice with the F508del mutation showed improved body weight compared to their RNF5-expressing counterparts, a key indicator of attenuated disease phenotype. researchgate.netresearchgate.net These in vivo findings, demonstrating that genetic inhibition of RNF5 alleviates CF phenotypes, provide a powerful rationale for the pharmacological inhibition of RNF5 by compounds like Inh-2 as a therapeutic strategy for cystic fibrosis. researchgate.netmdpi.com

Table 3: Phenotypes of Genetic RNF5 Suppression in F508del-CFTR Mouse Models

Mouse ModelGenetic ModificationPhenotypic ImprovementMechanismReference
F508del-CFTR Transgenic MiceRNF5 KnockoutAmeliorated intestinal malabsorption.Increased CFTR activity in intestinal epithelial cells. researchgate.netresearchgate.net
F508del-CFTR Transgenic MiceRNF5 KnockoutImproved body weight compared to controls.Attenuation of pathological phenotypes. researchgate.net
F508del-CFTR Transgenic MiceRNF5 SuppressionAttenuation of defects associated with F508del mutation.Increased CFTR trafficking to the cell surface. researchgate.netmdpi.com

Preclinical Efficacy in Oncological Models

The role of RNF5 is not limited to protein quality control in CF; it is also implicated in the pathogenesis of certain cancers. Consequently, Inh-2 has been evaluated in preclinical models of these malignancies.

Primary Effusion Lymphoma (PEL) Models (in vitro/in vivo)

Primary Effusion Lymphoma (PEL) is an aggressive B-cell lymphoma where RNF5 has been identified as a therapeutic target. nih.gov In vitro studies using KSHV-positive PEL cell lines (BC3, BCBL1, and JSC1) demonstrated that Inh-2 treatment decreases the phosphorylation of key survival pathway proteins, including ERK and Akt, in a dose-dependent manner. nih.gov While Inh-2 only slightly affected the viability of these cell lines on its own, its ability to modulate critical signaling pathways is significant. nih.gov In vivo, the inhibition of RNF5 has been shown to decrease PEL xenograft tumor growth. researchgate.net The mechanism involves RNF5 inhibition leading to increased levels of Ephrin receptors (EphA3 and EphA4), which in turn reduces the activation of the pro-survival ERK and Akt pathways and suppresses KSHV lytic replication. researchgate.netnih.gov This suggests that targeting RNF5 with Inh-2 could be a viable strategy for treating PEL. nih.gov

Table 4: Effects of Inh-2 on Primary Effusion Lymphoma (PEL) Models

Model TypeCell LinesTreatmentKey FindingsReference
In VitroBC3, BCBL1, JSC1RNF5 Inhibitor (Inh-2)Dose-dependent decrease in ERK and Akt phosphorylation; slight impact on cell viability. nih.gov
In VivoPEL XenograftRNF5 InhibitionDecreased tumor growth; downregulation of viral and cell cycle gene expression. researchgate.net

Acute Myeloid Leukemia (AML) Models (in vitro)

Increased expression of RNF5 is associated with the development and survival of Acute Myeloid Leukemia (AML) and correlates with a poor prognosis for patients. nih.govmdpi.com This makes RNF5 a compelling target for AML therapy. molbiolcell.org In vitro studies have shown that inhibiting RNF5 decreases the growth and viability of AML cells. nih.govmdpi.com Knockdown of RNF5 in AML cell lines, such as MOLM-13 and U937, resulted in decreased cell proliferation. mdpi.com The mechanism involves RNF5 controlling an epigenetic pathway that drives AML. nih.govresearchgate.net These findings highlight the potential of RNF5 inhibitors like Inh-2 as a therapeutic approach for AML by targeting a key protein that contributes to leukemia cell growth and survival. nih.gov

Table 5: Effects of RNF5 Inhibition on Acute Myeloid Leukemia (AML) Models (in vitro)

Cell LinesTreatment/ModificationObserved EffectReference
MOLM-13, U937RNF5 Knockdown (shRNF5)Decreased cell viability and proliferation. mdpi.com
Various AML CellsRNF5 InhibitionDecreased AML cell growth. nih.gov

Neuroblastoma and Melanoma Models (in vitro, contrasting Inh-2 vs. Analog-1)

In in vitro studies of neuroectodermal tumors, the biological effects of modulating the E3 ubiquitin ligase RNF5 have yielded intriguing results, particularly when comparing the RNF5 inhibitor, Inh-2, with its close structural analog, Analog-1, which functions as an RNF5 activator. researchgate.netacs.org

Research conducted on neuroblastoma (NB) and melanoma cell lines, such as SH-SY5Y (NB) and MZ2-MEL (melanoma), demonstrated that treatment with the RNF5 activator Analog-1 led to a significant reduction in tumor cell viability. researchgate.netnih.gov Specifically, a 10 μM dose of Analog-1 decreased the viability of SH-SY5Y cells by 26% after 24 hours and 42% after 48 hours. nih.gov A similar effect was observed in MZ2-MEL cells, with viability reduced by 21% and 42% at the same time points, respectively. nih.gov This anti-tumor effect was linked to the ability of Analog-1 to impair glutamine availability and inhibit F₁F₀ ATP-synthase activity, leading to increased oxidative stress and subsequent cell death. nih.gov

In stark contrast, treatment with the RNF5 inhibitor Inh-2 at the same concentration (10 μM) did not affect the viability of these neuroblastoma and melanoma cell lines over 24 and 48 hours. researchgate.netnih.gov This lack of effect suggests that for these specific cancer models, simple inhibition of RNF5 is not a viable anti-tumor strategy, whereas activation of RNF5 is. nih.gov The study proposed that the high proliferation rate of these cancer cells might not be further increased by RNF5 inhibition, thus explaining the ineffectiveness of Inh-2. researchgate.net

Modulatory Effects on Tumor Cell Viability and Apoptosis in Preclinical Studies

The modulatory effects of RNF5 inhibition by Inh-2 on tumor cell viability and apoptosis appear to be highly dependent on the specific cancer model being studied. While Inh-2 was developed as a promising compound with potential anti-tumor activity, its efficacy varies across different preclinical settings. researchgate.net

In some contexts, Inh-2 has been reported to show promise by inhibiting tumor growth and promoting apoptosis. researchgate.net This action is theoretically based on stabilizing RNF5 target proteins that, when accumulated, can trigger cellular stress and apoptotic pathways. However, as noted in neuroblastoma and melanoma models, Inh-2 failed to induce cell death, a finding that contrasts with the potent cytotoxic effects of the RNF5 activator, Analog-1. researchgate.netnih.gov In those specific models, it was the activation of RNF5 that led to reduced proliferation and increased apoptosis, ultimately delaying tumor growth in animal models. researchgate.netnih.gov

This suggests that the role of RNF5 as either a pro- or anti-tumorigenic factor is not universal. For instance, in certain breast cancer scenarios, RNF5 promotes the degradation of aberrantly folded glutamine transporters, which reduces tumor cell proliferation and increases cell death. researchgate.net In such a case, inhibiting RNF5 would be counterproductive. Therefore, the effect of Inh-2 on cell viability and apoptosis is not uniform and must be evaluated within the specific biological context of the tumor type.

Role in Antiviral Research Models

The E3 ubiquitin ligase RNF5 is increasingly recognized as a significant host factor that viruses can manipulate. Consequently, its inhibitor, Inh-2, has been investigated in various viral infection models, revealing a complex interplay where RNF5 inhibition can be either beneficial or detrimental to the host.

Modulation of Herpesvirus (KSHV) Replication in Cellular Models

In the context of Kaposi's sarcoma-associated herpesvirus (KSHV), a pathogen linked to primary effusion lymphoma (PEL), RNF5 acts as a pro-viral factor. nih.govmdpi.com The virus hijacks RNF5 to facilitate its lytic replication. nih.gov Mechanistically, RNF5 promotes the degradation of Ephrin type-A receptors 3 and 4 (EphA3 and EphA4). nih.gov The downregulation of these receptors leads to the activation of the ERK and Akt signaling pathways, which enhances KSHV lytic replication. nih.gov

The specific RNF5 inhibitor, Inh-2, has been shown to effectively counteract this process. By inhibiting RNF5, Inh-2 treatment stabilizes the levels of EphA3 and EphA4, which in turn suppresses the activation of the ERK and Akt pathways. nih.gov This disruption of a critical signaling cascade results in a significant suppression of KSHV lytic replication in PEL cells, identifying RNF5 inhibition as a potential therapeutic strategy for KSHV-associated malignancies. nih.govmdpi.com

Effects on SARS-CoV-2 Replication and Host Response

The role of RNF5 in SARS-CoV-2 infection is multifaceted, with studies reporting seemingly contradictory functions, making the potential effect of Inh-2 complex.

Pro-Viral Role (STING Degradation): RNF5 has been identified as an inhibitor of the host's innate immune response. It promotes the degradation of STING, an essential adaptor protein that triggers the production of type I interferons to fight viral infections. nih.gov By targeting STING, RNF5 dampens the antiviral response, thus aiding the virus. nih.gov Inhibition of RNF5 by a compound like Inh-2 would be expected to prevent STING degradation and enhance the host's antiviral immunity.

Pro-Viral Role (Virion Release): Another study found that RNF5 mediates the ubiquitination of the SARS-CoV-2 membrane (M) protein. nih.govresearchgate.net This modification is crucial for the interaction between the M and envelope (E) proteins, a step that facilitates the release of new virions from the host cell. nih.gov In this context, inhibiting RNF5 would disrupt virion release and be antiviral.

Anti-Viral Role (E Protein Degradation): Conversely, a separate line of research demonstrated that RNF5 can restrict SARS-CoV-2 replication. researchgate.net In this mechanism, RNF5 targets the viral envelope (E) protein for degradation via the ubiquitin-proteasome system. researchgate.net Supporting this finding, the RNF5 activator, Analog-1, was shown to inhibit SARS-CoV-2 replication and reduce disease severity in a mouse model. nih.govresearchgate.net This implies that an RNF5 inhibitor like Inh-2 could be detrimental by stabilizing the E protein and aiding the virus.

These conflicting roles suggest that the net effect of RNF5 inhibition on SARS-CoV-2 pathogenesis is not straightforward and may depend on the specific stage of infection or cellular context.

Modulation of Foot-and-Mouth Disease Virus (FMDV) Pathogenesis

In the case of Foot-and-Mouth Disease Virus (FMDV), a pathogen affecting livestock, RNF5 functions as a key anti-viral host factor. nih.govplos.org Research has shown that RNF5 interacts with the FMDV structural protein VP1 and targets it for degradation through ubiquitination. nih.govplos.org This degradation of a critical viral component ultimately inhibits virus replication and assembly. nih.govplos.org

Given this anti-viral role, activation of RNF5 is beneficial for the host. Indeed, studies using the RNF5 pharmacological activator, Analog-1, demonstrated that it alleviates disease development in a mouse infection model of FMDV. researchgate.netnih.govplos.org This strongly suggests that the use of an RNF5 inhibitor like Inh-2 would be counterproductive, as it would likely stabilize the VP1 protein and enhance FMDV replication and pathogenesis.

Impact on Hepatitis B Virus (HBV) Core Protein Degradation (ubiquitination-independent mechanism)

In Hepatitis B Virus (HBV) infection, RNF5 also acts as a host antiviral factor, but through an unconventional mechanism. nih.govnih.gov RNF5 was found to effectively inhibit HBV replication by promoting the degradation of the HBV Core (HBc) protein. nih.govnih.govresearchgate.net

Intriguingly, this antiviral function is independent of RNF5's primary role as an E3 ubiquitin ligase. nih.govnih.gov Studies showed that RNF5-mediated degradation of the HBc protein does not rely on the ubiquitin-proteasome pathway. researchgate.netresearchgate.net Instead, the degradation is dependent on Caspase-3, a key protein in the apoptosis pathway. nih.govnih.gov RNF5 recognizes the HBc protein and facilitates its degradation through this Caspase-3-dependent mechanism. nih.gov Because RNF5 acts as an antiviral factor in this context, its inhibition by Inh-2 would likely be detrimental to the host, as it would be expected to prevent HBc degradation and thereby support HBV replication. nih.gov

Summary of RNF5 and Inh-2 Effects in Preclinical Models

Model SystemPrimary Role of RNF5Observed/Inferred Effect of RNF5 Inhibitor (Inh-2)Mechanism of Action
Neuroblastoma & MelanomaAnti-Tumor (Activation is cytotoxic)No effect on cell viabilityInh-2 did not impact viability; the RNF5 activator Analog-1 induced cell death by impairing metabolism and increasing oxidative stress. researchgate.netnih.gov
Herpesvirus (KSHV)Pro-ViralAntiviral (Suppresses replication)Inh-2 prevents RNF5-mediated degradation of EphA3/EphA4, thus inhibiting pro-viral ERK/Akt signaling. nih.govmdpi.com
SARS-CoV-2Complex (Pro- and Anti-Viral)Uncertain (Potentially conflicting effects)RNF5 degrades antiviral STING but also degrades the viral E protein. nih.govresearchgate.net It also assists in virion release via the M protein. nih.gov The net effect of inhibition is unclear.
Foot-and-Mouth Disease Virus (FMDV)Anti-ViralPro-Viral (Inferred)RNF5 degrades the viral VP1 protein. nih.govplos.org The activator Analog-1 is protective, implying the inhibitor Inh-2 would be harmful. researchgate.net
Hepatitis B Virus (HBV)Anti-ViralPro-Viral (Inferred)RNF5 promotes degradation of the HBV core protein via a Caspase-3-dependent, ubiquitination-independent pathway. nih.govnih.gov

Investigative Methodologies in Rnf5 Inhibitor Inh 2 Research

In Vitro Cellular Assays for RNF5 Activity and Substrate Modulation

In vitro cellular assays have been fundamental in the initial identification and validation of Inh-2's biological activity. A primary focus of this research has been its effect on the F508del mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, the most common mutation causing cystic fibrosis (CF).

Researchers have extensively used human bronchial epithelial (HBE) cell lines, both immortalized (e.g., CFBE41o-) and primary cells derived from CF patients homozygous for the F508del mutation. vulcanchem.comresearchgate.netmdpi.comnih.gov A key assay employed in high-throughput screening is the halide-sensitive yellow fluorescent protein (HS-YFP) assay. vulcanchem.comacs.org This functional assay measures chloride channel activity at the cell surface. In these cell models, long-term incubation with Inh-2 led to a significant rescue of F508del-CFTR channel function, with reported EC50 values of approximately 2.2 µM to 2.6 µM. vulcanchem.comacs.orgmedchemexpress.comglpbio.com

Beyond CF models, the activity of Inh-2 has been assessed in other cellular contexts. In cancer research, its effect was evaluated on neuroblastoma (SH-SY5Y) and melanoma (MZ2-MEL) cell lines. researchgate.netmdpi.com Unlike RNF5 activators which reduced cell viability, treatment with Inh-2 did not impact the viability of these cancer cell lines, helping to differentiate its specific inhibitory function. mdpi.comnih.gov In virology, Inh-2 was tested on Kaposi's sarcoma-associated herpesvirus (KSHV)-positive primary effusion lymphoma (PEL) cell lines (BC3, BCBL1, and JSC1). nih.govplos.org In these cells, Inh-2 treatment was found to significantly suppress KSHV lytic replication. nih.govplos.org The compound's mechanism was further explored by confirming its ability to modulate known RNF5 substrates, such as ATG4B and paxillin (B1203293), in various cellular experiments. researchgate.netnih.gov

Table 1: Summary of In Vitro Cellular Assays for RNF5 Inhibitor Inh-2

Cell LineCell Type/Disease ModelAssay TypeKey FindingReference
CFBE41o-Immortalized Human Bronchial Epithelial Cells (Cystic Fibrosis)HS-YFP Functional AssaySignificant rescue of F508del-CFTR activity (EC50 ~2.6 µM). vulcanchem.comacs.org
Primary HBE cellsPrimary Human Bronchial Epithelial Cells (from F508del homozygous patients)ElectrophysiologyRescue of F508del-CFTR function. researchgate.netacs.org
SH-SY5YHuman Neuroblastoma CellsCell Viability Assay (Trypan Blue)Inh-2 did not affect cell viability. mdpi.comnih.gov
MZ2-MELHuman Melanoma CellsCell Viability Assay (Trypan Blue)Inh-2 did not affect cell viability. mdpi.comnih.gov
BC3, BCBL1, JSC1KSHV-positive Primary Effusion Lymphoma (PEL) CellsCell Viability (MTS), Western BlotSuppressed KSHV lytic replication and related signaling pathways. nih.govplos.org

Biochemical Assays for Ubiquitination and Protein Stability

To confirm that Inh-2 functions by inhibiting the E3 ubiquitin ligase activity of RNF5, various biochemical assays have been employed. These studies have demonstrated that the pharmacological inhibition of RNF5 by Inh-2 leads to a decrease in the ubiquitination of its target substrates. acs.org

A key finding is that Inh-2 treatment increases the half-life of the F508del-CFTR protein. vulcanchem.comacs.orgmedkoo.com This was shown using Western blot analysis, which can distinguish between the core-glycosylated, immature form of CFTR (Band B) retained in the endoplasmic reticulum and the complex-glycosylated, mature form (Band C) that has reached the cell surface. researchgate.net Treatment with Inh-2 leads to an increase in the stable, mature form of the protein.

Furthermore, Nuclear Magnetic Resonance (NMR) studies have been pivotal in confirming that RNF5 is the direct molecular target of Inh-2. vulcanchem.com These experiments showed a direct binding interaction between Inh-2 and the recombinant RNF5 protein, validating the results from computational models and cellular assays. vulcanchem.com Other biochemical assays have examined the downstream consequences of RNF5 inhibition, such as the reduced phosphorylation of signaling proteins like ERK and Akt in PEL cells treated with Inh-2. nih.govplos.org

Table 2: Key Biochemical Assays in Inh-2 Research

AssayPurposeKey FindingReference
Western BlottingTo assess F508del-CFTR protein levels and maturation (Bands B and C).Inh-2 increases the level of the mature (Band C) form of F508del-CFTR. researchgate.net
Ubiquitination AssayTo measure the ubiquitination status of RNF5 substrates (e.g., F508del-CFTR).Inh-2 treatment decreases the ubiquitination of F508del-CFTR. acs.org
Protein Half-life StudiesTo determine the stability of F508del-CFTR protein over time.Inh-2 increases the half-life of F508del-CFTR. vulcanchem.comacs.org
Nuclear Magnetic Resonance (NMR)To confirm direct binding between Inh-2 and RNF5.Confirmed direct physical interaction between Inh-2 and the RNF5 protein. vulcanchem.com
Phosphorylation Assays (Western Blot)To assess the status of downstream signaling pathways.Inh-2 treatment reduces phosphorylation of ERK and Akt in PEL cells. nih.govplos.org

Computational Modeling and Virtual Screening Approaches

The discovery of Inh-2 is a prime example of successful rational drug design, heavily reliant on computational methodologies. vulcanchem.com This approach was necessitated by the lack of an experimentally determined crystal structure for human RNF5 in the Protein Data Bank. vulcanchem.comacs.org

To overcome this challenge, researchers first generated a homology model of the RNF5 RING domain, the critical site for its ligase activity. vulcanchem.comresearchgate.netacs.org This 3D structural model served as the basis for virtual screening campaigns using ligand docking. vulcanchem.comnih.gov In parallel, molecular fingerprinting techniques were used to select a diverse library of compounds for screening. vulcanchem.comacs.org This dual computational strategy successfully identified the 1,2,4-thiadiazole (B1232254) derivative, Inh-2, as a promising RNF5 inhibitor candidate from a large chemical library. vulcanchem.com

Subsequent docking simulations proposed a specific binding mode for Inh-2 within the RNF5 RING domain. vulcanchem.comacs.org Key predicted interactions include:

A hydrogen bond between the amidine group of Inh-2 and the amino acid residue ARG73 of RNF5. vulcanchem.com

π-π stacking interactions between the thiadiazolidine and phenyl rings of Inh-2 and the RNF5 residues TRP48 and HIS52. vulcanchem.com

Additional hydrophobic interactions that stabilize the binding. vulcanchem.com

These computational insights provided a structural hypothesis for Inh-2's inhibitory activity, which was subsequently confirmed through the biochemical and cellular assays described above. vulcanchem.com

Genetic Modulation Techniques (e.g., siRNA knockdown, CRISPR/Cas9 RNF5 knockout) as Benchmarks

To validate that the pharmacological effects of Inh-2 are specifically due to the inhibition of RNF5, researchers have used genetic modulation techniques as crucial benchmarks. These methods involve reducing or eliminating the expression of the RNF5 gene and comparing the cellular phenotype to that observed with Inh-2 treatment.

Small interfering RNA (siRNA) has been used to achieve transient knockdown of RNF5 expression. nih.gov In CFBE41o- cells, siRNA-mediated knockdown of RNF5 replicated the F508del-CFTR rescue effect seen with Inh-2, demonstrating that reducing RNF5 levels is sufficient to increase the mutant protein's function. researchgate.net The effects of Inh-2 on autophagy and F508del-CFTR stabilization have been shown to be consistent with the effects observed with RNF5 silencing. vulcanchem.com

More permanent gene editing using CRISPR/Cas9 has also been employed to create RNF5 knockout cells. researchgate.net For instance, CRISPR/Cas9-mediated knockout of RNF5 in BCBL1 PEL cells was used to study the protein's role in KSHV lytic replication. plos.org The results from these knockout cells, which showed decreased ERK and Akt activation and suppressed viral replication, mirrored the effects of treating the cells with Inh-2, providing strong evidence that Inh-2 acts on-target. plos.org These genetic approaches are the gold standard for target validation, confirming that the biological activities of Inh-2 are a direct consequence of its inhibitory action on RNF5.

Preclinical Animal Models for Disease Pathophysiology Assessment (e.g., CF mouse models, cancer xenograft models, viral infection models)

To assess the potential in vivo relevance of RNF5 inhibition, researchers have utilized several preclinical animal models. These models are essential for understanding how targeting RNF5 might affect disease pathophysiology in a complex, whole-organism setting.

In the context of cystic fibrosis, studies on F508del-CFTR transgenic mice have been particularly informative. acs.orgacs.org While direct studies with Inh-2 in these models are not extensively detailed in the provided context, the genetic suppression of RNF5 in these mice serves as a powerful proof-of-concept. RNF5 loss in F508del-CFTR transgenic mice was shown to ameliorate disease-related intestinal malabsorption and increase CFTR channel activity in intestinal epithelial cells. researchgate.netacs.org These findings validate RNF5 as a relevant in vivo target for CF and suggest that a pharmacological inhibitor like Inh-2 could have similar beneficial effects. acs.org

In oncology, the role of RNF5 inhibition has been explored using xenograft models. In a primary effusion lymphoma (PEL) xenograft model, RNF5 inhibition led to decreased tumor growth. researchgate.net This provides preclinical evidence that targeting RNF5 with an inhibitor could be a viable strategy for certain cancers.

While Inh-2 itself has not been detailed in viral infection models in the available literature, the broader role of RNF5 modulation has been studied. For example, an RNF5 activator (Analog-1) was shown to inhibit viral replication in mouse models of SARS-CoV-2 infection, highlighting the importance of RNF5 in host-virus interactions. nih.govresearchgate.net

Table 3: Preclinical Animal Models Used in RNF5 Research

Animal ModelDisease ContextModulation MethodKey FindingReference
F508del-CFTR Transgenic MouseCystic FibrosisGenetic Knockdown/Knockout of RNF5Ameliorated intestinal malabsorption and increased CFTR activity. researchgate.netacs.org
Mouse Xenograft ModelPrimary Effusion Lymphoma (PEL)RNF5 InhibitionDecreased xenograft tumor growth. researchgate.net

Future Directions in Rnf5 Inhibitor Inh 2 Research

Elucidating Precise Binding Mechanisms of Inh-2 to RNF5

While Inh-2 has been validated as a direct inhibitor of RNF5, the precise atomic-level details of its binding interaction remain a primary area for future investigation. nih.govresearchgate.net The initial discovery of Inh-2 utilized a homology model of the RNF5 RING domain for virtual screening, as no crystal structure for human RNF5 was available. acs.orgvulcanchem.com

Computational docking simulations have proposed a binding model where Inh-2 interacts with key residues within the RNF5 RING domain. acs.orgvulcanchem.com These predicted interactions, summarized in the table below, are thought to be crucial for its inhibitory activity.

Interaction Type Inh-2 Moiety RNF5 Residue Reference
Hydrogen BondAmidine portionARG73 vulcanchem.com
π-π StackingThiadiazolidine ringTRP48, HIS52 vulcanchem.com
π-π StackingPhenyl ring BTRP48, HIS52 vulcanchem.com
Hydrophobic InteractionsVariousMultiple vulcanchem.com

Nuclear magnetic resonance (NMR) studies have subsequently confirmed a direct physical interaction between Inh-2 and the recombinant RNF5 protein, validating it as a direct molecular target. vulcanchem.com However, multiple research reports emphasize that the precise mechanism of action through this direct binding is still largely unknown. nih.govresearchgate.netmolbiolcell.org A significant future goal is to obtain a high-resolution co-crystal structure of the RNF5-Inh-2 complex. Such a structure would move beyond computational models to provide definitive atomic-level insights, clarifying the exact binding orientation and the conformational changes induced in RNF5 upon inhibitor binding. This structural information would be invaluable for the rational design of next-generation inhibitors with improved affinity and specificity.

Identification of Additional Inh-2 Direct and Indirect Targets

A critical aspect of developing any targeted inhibitor is understanding its full range of cellular effects, including potential off-target interactions. While the biological effects of Inh-2 align with those expected from RNF5 inhibition, researchers acknowledge that it is possible Inh-2 may affect other cellular targets. acs.org

The known downstream pathways of RNF5 are modulated by Inh-2 treatment. For instance, Inh-2 treatment leads to the modulation of ATG4B and paxillin (B1203293), both of which are established RNF5 substrates. nih.govnih.gov Furthermore, RNF5 is known to target a variety of other proteins for degradation, including:

STING and MAVS: Key adaptors in antiviral innate immunity. nih.govfrontiersin.org

Ephrin Receptors (EphA3/EphA4): Involved in cell signaling and implicated in Kaposi's sarcoma-associated herpesvirus (KSHV) replication. nih.govnih.gov

SARS-CoV-2 Proteins: RNF5 plays a complex role in the lifecycle of SARS-CoV-2. nih.govbiorxiv.org

Inhibition of RNF5 by Inh-2 indirectly affects these pathways, as demonstrated by the finding that Inh-2 treatment increases EphA3 and EphA4 levels in primary effusion lymphoma (PEL) cells. nih.gov However, systematically identifying all direct and indirect targets is a major future undertaking. The use of unbiased chemical proteomics approaches, such as affinity purification-mass spectrometry using a tagged Inh-2 probe, could identify other proteins that directly bind to the compound. This would provide a comprehensive map of its on- and off-target interactions, which is essential for predicting its full biological impact.

Development of More Potent and Selective RNF5 Inhibitor Derivatives

The chemical scaffold of Inh-2 has proven to be a fertile starting point for further drug development. nih.govacs.org Recognizing the potential for improvement, recent research has focused on medicinal chemistry efforts to explore the structure-activity relationships (SAR) of the 1,2,4-thiadiazolylidene core. acs.orgacs.org

A 2023 study detailed the design and synthesis of a library of 46 new analogues based on the Inh-2 structure. acs.org This systematic exploration of the chemical space led to the identification of derivatives with significantly improved activity.

Compound Key Finding Reference
Inh-2 First-in-class RNF5 inhibitor, rescues F508del-CFTR activity (EC₅₀ = 2.6 μM). acs.org acs.org
Analog-1 A close analog of Inh-2 that acts as an RNF5 activator, highlighting the scaffold's sensitivity to minor chemical changes. acs.org acs.org
Compound 16 A derivative showing greater F508del-CFTR corrector activity than Inh-2, with good tolerability and no toxic side effects in initial tests. acs.orgvulcanchem.comacs.org acs.orgvulcanchem.comacs.org

The success in identifying "compound 16" as a more potent derivative validates the 1,2,4-thiadiazolylidene scaffold as a promising foundation for novel RNF5 inhibitors. acs.orgvulcanchem.com Future work will undoubtedly continue this optimization strategy. The goals will be to further enhance potency, improve selectivity against other E3 ligases and cellular targets, and optimize pharmacokinetic and pharmacodynamic (PK/PD) properties to develop candidates suitable for in-vivo testing and potential clinical development.

Comprehensive Characterization of Inh-2 Effects Across Diverse Preclinical Disease Models

To date, the in-vitro and in-vivo effects of Inh-2 have been characterized in a limited but important set of disease models. researchgate.net The primary focus has been on cystic fibrosis (CF) and KSHV-associated lymphoma. acs.orgnih.gov

Disease Model Cell/Model Type Observed Effect of Inh-2 Reference
Cystic FibrosisCFBE41o- cells, primary human bronchial epitheliaRescues F508del-CFTR function by decreasing its ubiquitination and increasing its half-life. nih.govacs.orgvulcanchem.com
KSHV-Positive LymphomaPEL cell lines (BC3, BCBL1, JSC1)Suppresses KSHV lytic replication. researchgate.netnih.govplos.org
KSHV-Positive LymphomaPEL xenograft mouse modelDecreased tumor growth. researchgate.net
Neuroblastoma / MelanomaSH-SY5Y and MZ2-MEL cell linesDid not affect cell viability at the tested concentration. mdpi.com

Given the widespread roles of RNF5, a major future direction is to expand the testing of Inh-2 and its more potent derivatives into a broader array of preclinical disease models. Based on the known functions of RNF5 in regulating immunity and cancer-related pathways, promising areas for investigation include various cancers where RNF5 is overexpressed (e.g., acute myeloid leukemia) and models of inflammatory or autoimmune diseases. researchgate.netplos.org Such studies are necessary to define the full therapeutic potential and target patient populations for an RNF5-inhibiting strategy.

Integration with Multi-Omics Approaches for Deeper Mechanistic Understanding

Current knowledge of Inh-2's mechanism is largely derived from focused studies on known RNF5 substrates like CFTR. nih.gov To gain a holistic and unbiased view of its cellular impact, future research must integrate multi-omics technologies. By treating relevant cell models with Inh-2 and analyzing the global changes in the transcriptome (RNA-seq), proteome (mass spectrometry), and metabolome, researchers can uncover the full network of pathways perturbed by RNF5 inhibition.

This systems-level approach will be instrumental in:

Identifying novel, previously unknown indirect targets and downstream consequences of RNF5 inhibition.

Uncovering potential mechanisms of adaptive resistance to the inhibitor.

Generating new hypotheses about the compound's therapeutic applications or potential side effects.

Providing a more comprehensive mechanistic fingerprint of Inh-2 and its derivatives.

Exploration of Combination Therapeutic Strategies with Inh-2

Targeted agents like Inh-2 often achieve their greatest clinical potential when used in combination with other therapies. Early evidence strongly supports this direction for RNF5 inhibitors. Research has shown that the inhibition of RNF5 can sensitize acute myeloid leukemia (AML) cells to histone deacetylase (HDAC) inhibitors, suggesting a powerful synergistic interaction. researchgate.netplos.org

This finding provides a strong rationale for formally exploring combination strategies. Future preclinical studies should investigate the efficacy of Inh-2 or its improved analogues when combined with other agents across different disease contexts. Logical pairings could include:

HDAC inhibitors in AML and other hematological malignancies. plos.org

Immunotherapies (e.g., checkpoint inhibitors), given RNF5's role as a negative regulator of the STING pathway, which is crucial for anti-tumor immunity. nih.govmolbiolcell.org

Existing CFTR modulators (correctors and potentiators) to achieve additive or synergistic rescue of CFTR function in cystic fibrosis.

Proteasome inhibitors , as both target key nodes within the cell's protein degradation machinery.

Such studies will be vital for positioning RNF5 inhibitors within existing treatment paradigms and unlocking their full therapeutic potential.

Conclusion

Summary of Key Findings on RNF5 Inhibitor Inh-2

This compound is a small molecule identified through a sophisticated combination of computational modeling and experimental screening. vulcanchem.comacs.org Belonging to the 1,2,4-thiadiazole (B1232254) class, its discovery was a notable achievement, as it was developed without a pre-existing crystal structure of the RNF5 RING domain, relying instead on a homology model for virtual screening. vulcanchem.comacs.org

The primary mechanism of action for Inh-2 is the inhibition of the E3 ubiquitin ligase activity of Ring Finger Protein 5 (RNF5). vulcanchem.com By binding to the RNF5 RING domain, Inh-2 prevents the ubiquitination and subsequent proteasomal degradation of RNF5's target proteins. vulcanchem.com A key finding is its ability to rescue the F508del mutant of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. acs.orgresearchgate.net Inh-2 has been shown to decrease the ubiquitination of F508del-CFTR, thereby increasing its half-life and allowing more of the functional protein to reach the cell surface. vulcanchem.comacs.org This results in restored chloride channel activity in human primary bronchial epithelia from cystic fibrosis patients. acs.org

Beyond its direct impact on CFTR, research has revealed that Inh-2 modulates downstream pathways of RNF5. It influences the activity of proteins such as ATG4B and paxillin (B1203293), which are known RNF5 targets. researchgate.netfrontiersin.org Furthermore, Inh-2 has been observed to affect autophagy, a cellular quality control process, in a manner similar to RNF5 silencing. vulcanchem.com While its direct binding to RNF5 is the proposed mechanism, the precise details of this interaction are still under investigation. frontiersin.orgmolbiolcell.org

Significance of Inh-2 as a Tool for RNF5 Biology Elucidation

The development of Inh-2 has provided researchers with a critical chemical probe to explore the multifaceted roles of RNF5 in various cellular processes. molbiolcell.org Prior to the discovery of specific inhibitors like Inh-2, understanding the precise functions of RNF5 relied heavily on genetic suppression techniques, which can have limitations. acs.org The availability of a small molecule inhibitor allows for acute, reversible, and dose-dependent modulation of RNF5 activity, offering a different and complementary approach to studying its biology.

Inh-2 has been instrumental in validating RNF5 as a druggable target, particularly in the context of cystic fibrosis. acs.org Its ability to phenocopy the effects of genetic RNF5 suppression in rescuing F508del-CFTR has solidified the therapeutic hypothesis of targeting this E3 ligase. acs.orgresearchgate.net The inhibitor has been used to confirm that the effects on F508del-CFTR stability are indeed due to the inhibition of the ubiquitin ligase pathway. vulcanchem.comacs.org

Furthermore, Inh-2 has enabled the investigation of RNF5's role in other pathological conditions. For instance, in studies related to Kaposi's sarcoma-associated herpesvirus (KSHV), Inh-2 was used to demonstrate that RNF5 inhibition could suppress viral lytic replication by increasing the levels of EphA3 and EphA4 receptor proteins. frontiersin.org It also serves as a foundational tool for structure-activity relationship (SAR) studies, aiming to develop even more potent and selective RNF5 inhibitors. acs.orgfrontiersin.org The exploration of the 1,2,4-thiadiazolylidene scaffold of Inh-2 is a direct result of its discovery and has led to the identification of more potent derivatives. frontiersin.org

Future Prospects for RNF5 Targeting in Preclinical Therapeutic Strategies

The targeting of RNF5, exemplified by inhibitors like Inh-2, holds considerable promise for preclinical therapeutic strategies across a range of diseases. The most advanced area of research is in cystic fibrosis, where the validation of RNF5 as a target for rescuing F508del-CFTR provides a strong rationale for further development of RNF5 inhibitors as potential correctors. acs.orgmolbiolcell.org

Beyond cystic fibrosis, the role of RNF5 in regulating antiviral immunity presents another significant therapeutic avenue. frontiersin.orgnih.gov RNF5 is known to negatively regulate key components of the innate immune system, such as STING and MAVS, by promoting their degradation. frontiersin.org Viruses, in turn, can hijack RNF5 to evade immune responses. frontiersin.orgnih.gov Therefore, inhibiting RNF5 could emerge as a novel host-directed antiviral strategy, potentially boosting the immune response against various viral infections, including those caused by SARS-CoV-2. frontiersin.org

The involvement of RNF5 in cancer progression is complex and appears to be context-dependent, suggesting that both inhibitors and activators of RNF5 could have therapeutic applications. mdpi.combiorxiv.org High RNF5 expression is linked to poor prognosis in acute myeloid leukemia (AML), and its inhibition has been shown to decrease AML cell growth and increase sensitivity to other cancer therapies. biorxiv.orgmdpi.comresearchgate.net Conversely, in neuroblastoma and melanoma, high RNF5 expression correlates with a better prognosis, and a pharmacological activator of RNF5, known as Analog-1, has shown anti-tumor effects in preclinical models. mdpi.comnih.gov The availability of both an inhibitor (Inh-2) and an activator (Analog-1) provides a unique pharmacological toolkit to dissect the role of RNF5 in different cancers and guide the development of tailored therapeutic strategies. researchgate.net Future preclinical work will likely focus on developing more drug-like RNF5 modulators and exploring their efficacy and safety in various disease models. molbiolcell.org

Q & A

Q. What is the primary mechanism by which RNF5 inhibitor Inh-2 rescues F508del-CFTR in cystic fibrosis models?

Inh-2 inhibits the E3 ubiquitin ligase RNF5, reducing ubiquitination and premature degradation of the misfolded F508del-CFTR protein. This stabilizes the mature CFTR form, enabling its trafficking to the cell membrane and restoring chloride channel activity. Electrophysiological assays (e.g., Ussing chamber measurements) confirm increased F508del-CFTR-mediated currents in bronchial epithelial cells treated with Inh-2 (EC50 = 2.2–2.6 µM) . Downstream effects include modulation of RNF5 targets like ATG4B (autophagy regulator) and Paxillin (cell migration), mimicking RNF5 knockdown phenotypes .

Q. Which experimental assays are critical for validating Inh-2 efficacy and specificity in RNF5 inhibition?

  • Ubiquitination assays : Western blotting detects reduced polyubiquitination of CFTR or other RNF5 substrates (e.g., ATG4B) .
  • Electrophysiology : Measures CFTR-mediated chloride currents in primary bronchial epithelial cells .
  • Immunoblotting : Quantifies mature (band C) vs. immature (band B) CFTR protein levels .
  • Cell migration assays : Validates functional downstream effects of RNF5 inhibition on Paxillin-mediated pathways .

Q. What are the key structural features of Inh-2, and how were they identified?

Inh-2 contains a 1,2,4-thiadiazole core with specific substitutions (e.g., methyl groups at the 3-position and aryl groups at the 5-position). Its structure was optimized through structure-activity relationship (SAR) studies using molecular docking against a homology model of the RNF5 RING domain. Modifications to the central thiadiazole ring and substituents on peripheral phenyl groups were critical for maintaining inhibitory activity .

Advanced Research Questions

Q. Why does Inh-2 rescue F508del-CFTR in cystic fibrosis models but show limited efficacy in cancer models (e.g., neuroblastoma, melanoma)?

Inh-2’s context-dependent effects may arise from differential RNF5 substrate prioritization across tissues. For example, in cystic fibrosis, RNF5 primarily targets CFTR, while in cancer models, it regulates substrates like SLC1A5 (amino acid transporter) or mitochondrial proteins. Additionally, cancer cells with high proliferative rates may bypass RNF5 inhibition through compensatory pathways. Analog-1, a structural derivative, shows antitumor activity by targeting distinct RNF5 substrates, highlighting the importance of chemical modifications for pathway specificity .

Q. How can researchers resolve contradictions in downstream effects of Inh-2 (e.g., autophagy modulation vs. CFTR stabilization)?

Use multi-omics approaches :

  • Proteomics : Identify RNF5 substrates in specific cell types under varying conditions.
  • CRISPR screens : Reveal compensatory pathways that mask Inh-2 effects.
  • Time-course experiments : Distinguish primary (direct RNF5 inhibition) vs. secondary effects (e.g., ATG4B-mediated autophagy changes) .

Q. What strategies improve Inh-2’s potency and reduce off-target effects?

  • SAR-guided synthesis : Replace the thiadiazole core’s 3-methyl group with bulkier substituents to enhance RNF5 binding .
  • Proteolysis-targeting chimeras (PROTACs) : Degrade RNF5 instead of inhibiting it, potentially increasing specificity .
  • Co-treatment with correctors : Combine Inh-2 with CFTR correctors (e.g., VX-809) to synergistically enhance F508del-CFTR rescue .

Q. How does RNF5 inhibition by Inh-2 intersect with ER-associated degradation (ERAD) and autophagy pathways?

RNF5 participates in ERAD by ubiquitinating misfolded proteins like CFTR for proteasomal degradation. Inh-2 disrupts this process, allowing CFTR to escape ERAD. Concurrently, RNF5 inhibition stabilizes ATG4B, a protease required for LC3 lipidation during autophagy. This dual effect necessitates careful experimental design to isolate pathway-specific contributions (e.g., using ATG4B knockout cells) .

Methodological Recommendations

  • For ubiquitination assays : Use MG132 (proteasome inhibitor) to accumulate ubiquitinated substrates and validate RNF5 specificity with siRNA knockdown .
  • For SAR studies : Prioritize compounds retaining the pyrazolidinedione core but with modified substituents to balance toxicity and efficacy .

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